

# Core Properties of 4,6-dichloro-2-methylpyrimidine

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## Compound of Interest

Compound Name: 4,6-Dichloro-2-methylpyrimidine

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**4,6-dichloro-2-methylpyrimidine** is a halogenated pyrimidine derivative. Its chemical structure and properties make it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.<sup>[1]</sup>

## Physicochemical Data

The fundamental physicochemical properties of **4,6-dichloro-2-methylpyrimidine** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	[2][3]
Molecular Weight	163.00 g/mol	[2][3]
CAS Number	1780-26-3	[2]
Appearance	White to off-white crystalline solid	
Melting Point	41.5-45.5 °C	[3]
Boiling Point	210.8 ± 20.0 °C (Predicted)	
Density	1.404 ± 0.06 g/cm <sup>3</sup> (Predicted)	
IUPAC Name	4,6-dichloro-2-methylpyrimidine	[2]
SMILES	<chem>CC1=NC(=CC(=N1)Cl)Cl</chem>	[2]

## Spectral and Analytical Data

Detailed spectral analyses are crucial for the verification of the identity and purity of **4,6-dichloro-2-methylpyrimidine**. While specific peak data is extensive and best viewed in original datasets, the availability of various spectral information is noted below.

Data Type	Availability	Source / Notes
GC-MS	Spectrum available	The mass spectrum can be found in the NW-555-0-0 dataset.[2]
Infrared (IR) Spectra	ATR-IR spectrum available	Data is available from sources such as Aldrich (596728).[2]
Nuclear Magnetic Resonance (NMR)	Data available in literature	While specific shifts are not provided here, NMR data is a standard characterization method for this compound.

## Synthesis and Experimental Protocols

The synthesis of **4,6-dichloro-2-methylpyrimidine** typically involves the chlorination of its dihydroxy precursor, 4,6-dihydroxy-2-methylpyrimidine. Two common methods for this conversion are detailed below.

### Synthesis of Precursor: 4,6-dihydroxy-2-methylpyrimidine

The precursor is synthesized from dimethyl malonate and acetamidine hydrochloride.

Experimental Protocol:

- **Reaction Setup:** Add 1060 ml of methanol to a 3L three-necked flask and cool under an ice bath.
- **Addition of Reagents:** While stirring, add 108.2 g (2 mol) of sodium methoxide. After dissolution, add 105.6 g (0.8 mol) of dimethyl malonate and 113.4 g (1.2 mol) of acetamidine hydrochloride.<sup>[4]</sup>
- **Reaction:** Remove the ice bath and warm the mixture to 18-25 °C. Stir for 5 hours. The solution will appear creamy white.<sup>[4]</sup>
- **Work-up:** After the reaction, remove methanol by distillation under reduced pressure. Dissolve the residue in 400 mL of water.
- **Crystallization:** Adjust the pH to 1-2 with 4mol/L HCl to precipitate a white solid. Stir the mixture at 0 °C for 4 hours to complete crystallization.<sup>[4]</sup>
- **Purification:** Filter the solid via suction filtration. Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).
- **Drying:** Dry the purified solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The reported yield is approximately 87%.<sup>[4]</sup>

### Chlorination Method 1: Using Thionyl Chloride

This is a general and effective method for chlorinating the dihydroxy pyrimidine.

## Experimental Protocol:

- Reaction Setup: To a solution of acetonitrile, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine.[3][5]
- Addition of Chlorinating Agent: Add 18.9 g (0.16 mol) of thionyl chloride to the mixture.[3][5]
- Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[3][5]
- Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[3][5]
- Precipitation: Slowly pour the residue into 50 g of ice water to precipitate the product.[3][5]
- Purification: Filter the precipitated solid and purify it by column chromatography to yield **4,6-dichloro-2-methylpyrimidine** as a white solid. The reported yield is 94%.[3][5]

## Chlorination Method 2: Using Triphosgene

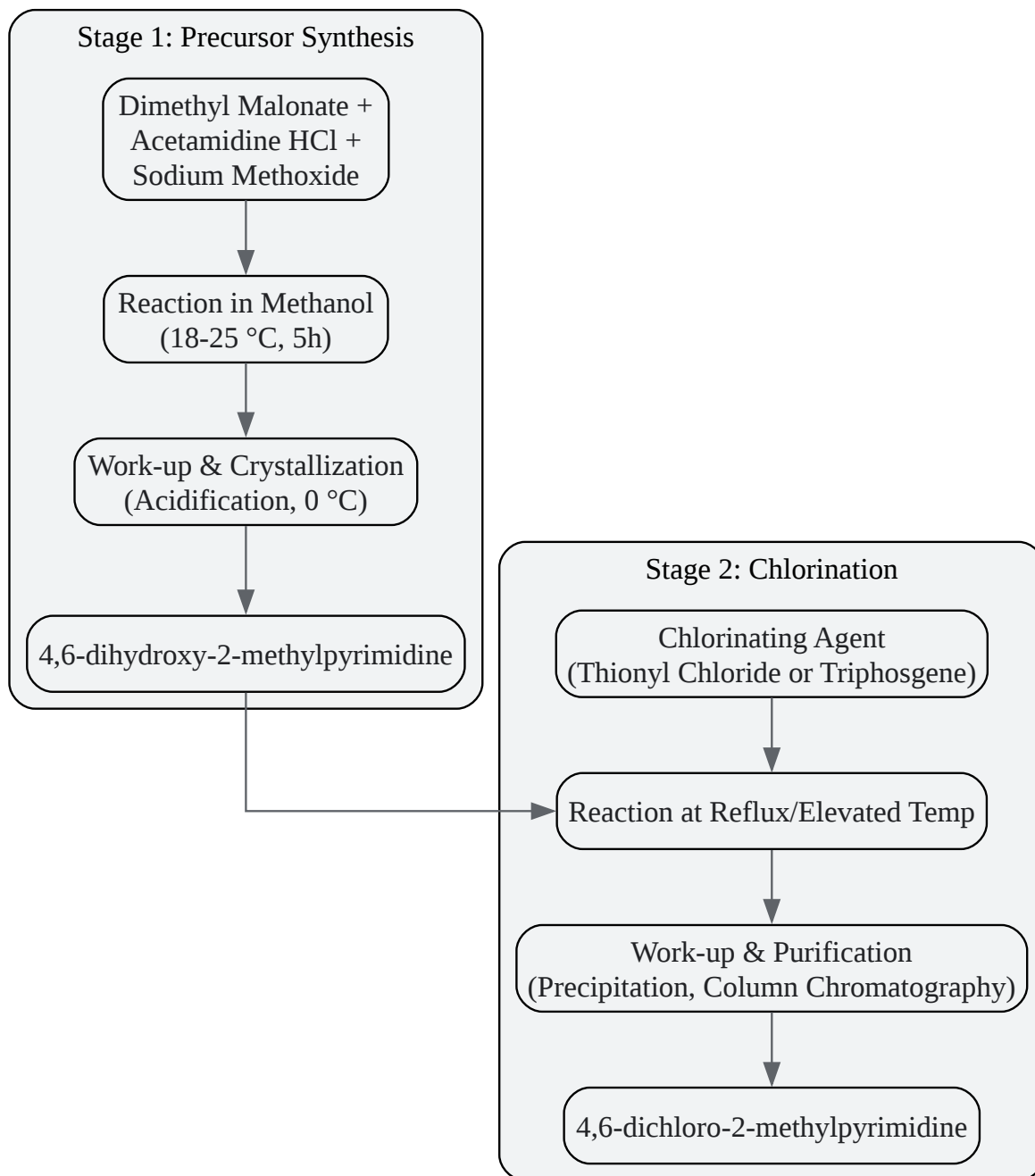
This method provides an alternative to using thionyl chloride or phosphorus oxychloride, which can have significant environmental and safety concerns.[4]

## Experimental Protocol:

- Reaction Setup: To the previously synthesized 4,6-dihydroxy-2-methylpyrimidine, add N,N-diethylaniline and dichloroethane. Heat the mixture to reflux.[4]
- Addition of Chlorinating Agent: Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.[4]
- Reaction: Maintain the reflux for 6-8 hours.[4]
- Work-up: After the reaction, wash the reaction solution. Dry the organic layer, filter, and then concentrate it.
- Purification: The crude product is purified by recrystallization and decolorization to obtain the final solid **4,6-dichloro-2-methylpyrimidine**. [4]

## Logical Workflow for Synthesis

The overall synthesis can be visualized as a two-stage process, starting from basic precursors to the final chlorinated product.



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Caption: Synthesis workflow for **4,6-dichloro-2-methylpyrimidine**.

## Application in Drug Development: Synthesis of Dasatinib

**4,6-dichloro-2-methylpyrimidine** is a crucial intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][3] Dasatinib is primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]

## Mechanism of Action of Dasatinib

Dasatinib functions as a multi-targeted inhibitor of several key tyrosine kinases that drive cancer cell proliferation and survival.[6][7]

- **Primary Target (BCR-ABL):** In CML, the hallmark is the Philadelphia chromosome, which produces an abnormal, constitutively active fusion protein called BCR-ABL tyrosine kinase. This kinase drives uncontrolled cell division. Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling. This leads to apoptosis (programmed cell death) of the cancer cells.[6][7]
- **Other Targets:** Dasatinib also inhibits other kinase families, including the SRC family (SFKs), c-KIT, EPHA2, and PDGFR $\beta$ . [6][7] The inhibition of these kinases contributes to its broad therapeutic effects and its ability to overcome resistance to other inhibitors like Imatinib.[6][7]

## Dasatinib Signaling Pathway

The inhibitory action of Dasatinib on its target kinases disrupts multiple downstream signaling pathways that are critical for cancer cell survival and proliferation.

Caption: Dasatinib's mechanism of action and targeted signaling pathways.

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